molecular formula C14H8BrNO2S B6153827 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid CAS No. 1546061-37-3

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid

Cat. No. B6153827
CAS RN: 1546061-37-3
M. Wt: 334.2
InChI Key:
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Description

4-Bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid (BCPSBA) is an organic compound belonging to the class of compounds known as phenylsulfanyl benzoic acids. It is a white crystalline solid with a molecular weight of 332.30 g/mol and a melting point of 158-160°C. BCPSBA is an important synthetic intermediate used in the pharmaceutical and agrochemical industries. It is also used in the synthesis of various pharmaceuticals, such as antibiotics, anti-inflammatory agents, and antifungal agents.

Scientific Research Applications

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid is widely used in scientific research and has been widely studied in the fields of organic chemistry, medicinal chemistry, and drug design. It has been used to synthesize a variety of compounds, such as antibiotics, antifungal agents, and anti-inflammatory agents. It has also been used to study the mechanism of action of various drugs and to develop new drugs. Additionally, this compound has been used in the synthesis of novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid is not fully understood. However, it is known that the compound is a pro-drug and can be converted to its active form, 4-cyanophenylsulfonylbenzoic acid, in the presence of certain enzymes. This active form of this compound can then interact with various receptors in the body to produce its pharmacological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is known that the compound can interact with various receptors in the body, including those involved in inflammation and pain. In addition, this compound has been shown to have anti-microbial and anti-tumor activities in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid in laboratory experiments is its relatively low cost and easy availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, the compound is toxic and should be handled with care. Additionally, the compound may decompose in the presence of strong acids or bases.

Future Directions

The future directions for research on 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research is needed to develop new synthetic methods for the compound and to explore its potential uses in drug design. Additionally, research is needed to further understand the toxicology of the compound and to develop safer methods of handling and storing it. Finally, research is needed to explore the potential of this compound as an intermediate in the synthesis of other compounds.

Synthesis Methods

4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid can be synthesized via two different methods. The first method involves the reaction of 4-bromobenzoic acid with 4-cyanophenylsulfonic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at a temperature of 150-180°C for approximately 2 hours. The second method involves the reaction of 4-bromobenzoic acid with 4-cyanophenylsulfonyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 80-90°C for approximately 2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid involves the reaction of 4-bromo-2-hydroxybenzoic acid with 4-cyanophenyl thiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then oxidized using a mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the final product.", "Starting Materials": [ "4-bromo-2-hydroxybenzoic acid", "4-cyanophenyl thiol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 equiv) and 4-cyanophenyl thiol (1.2 equiv) in dry dichloromethane (DCM) and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 3: Dissolve the resulting intermediate in dry dichloromethane (DCM) and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 4: Filter the reaction mixture to remove the excess DDQ and concentrate the filtrate under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a suitable solvent system to yield 4-bromo-2-[(4-cyanophenyl)sulfanyl]benzoic acid as a white solid." ] }

CAS RN

1546061-37-3

Molecular Formula

C14H8BrNO2S

Molecular Weight

334.2

Purity

95

Origin of Product

United States

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